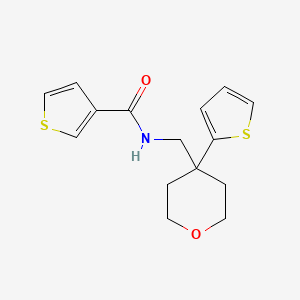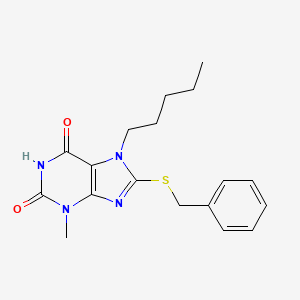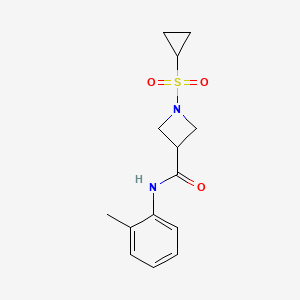
N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-3-carboxamide, also known as TPTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. TPTC is a synthetic compound that is structurally similar to natural compounds found in plants and animals.
科学的研究の応用
Heterocyclic Synthesis
Research demonstrates the utility of related thiophene compounds in the synthesis of diverse heterocyclic derivatives. For instance, thiophenylhydrazonoacetates have been synthesized through coupling processes, yielding pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, highlighting the chemical versatility and potential application in creating various bioactive molecules (Mohareb et al., 2004).
Catalytic Applications
A novel variant of the Migita reaction for carbon−sulfur bond formation utilized in the synthesis of a former antiasthma drug candidate showcases the potential of thiophene derivatives in facilitating complex chemical transformations. This methodology represents a significant advancement in the synthesis of sulfide-containing pharmaceuticals and potentially other sulfur-rich organic compounds (Norris & Leeman, 2008).
Antimicrobial Activity
Thiophene derivatives have shown promising antimicrobial properties. For example, compounds prepared from (E)-N-(arylethenesulfonyl)thiophene-2-carboxamides through 1,3-dipolar cycloaddition methodology exhibited significant antibacterial and antifungal activities, suggesting their potential as therapeutic agents against infectious diseases (Sowmya et al., 2018).
Structural Analysis
Studies on the synthesis and structural analysis of thiophene-based compounds, such as pyrazole derivatives, provide insights into their molecular geometry, intermolecular interactions, and stability. These investigations offer valuable information for the design of materials with specific properties, including pharmaceuticals and organic electronics (Kumara et al., 2018).
Green Chemistry
The adoption of green synthesis methods for thiophene derivatives, emphasizing environmental sustainability and efficiency, is a notable advancement. These methodologies reduce hazardous waste and improve the overall eco-friendliness of chemical synthesis, demonstrating the role of thiophene compounds in fostering sustainable practices in chemistry (Gomha et al., 2016).
特性
IUPAC Name |
N-[(4-thiophen-2-yloxan-4-yl)methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S2/c17-14(12-3-9-19-10-12)16-11-15(4-6-18-7-5-15)13-2-1-8-20-13/h1-3,8-10H,4-7,11H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUNTFMIQQHJSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CSC=C2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dihydrobenzo[c]isothiazole-6-carboxylic acid 2,2-dioxide](/img/structure/B2390541.png)
![2,8,10-Trimethyl-4-(4-phenylpiperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2390542.png)



![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2390552.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2390553.png)
![6-Chloro-3-[3-(2,3-dimethoxy-phenyl)-acryloyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B2390556.png)

![Tert-butyl 8-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2390558.png)

![4-chloro-1-ethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2390561.png)
![2-Chloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]acetamide](/img/structure/B2390563.png)